1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine
Overview
Description
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine is a chemical compound characterized by its bromophenylsulfonyl group attached to a piperidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine typically involves the reaction of 4-bromophenylsulfonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at the bromophenyl or piperidinyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfonyl chlorides or sulfonic acids.
Reduction Products: Reduced derivatives, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine is structurally similar to other compounds with bromophenylsulfonyl and piperidinyl groups. Some similar compounds include:
1-(4-Bromophenylsulfonyl)piperidin-4-one: A ketone derivative with a similar bromophenylsulfonyl group.
4-Bromophenylsulfonyl chloride: A reactive intermediate used in the synthesis of various derivatives.
These compounds share structural similarities but differ in their functional groups and reactivity, leading to different applications and properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOGRHUUADZIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257713 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-50-1 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883106-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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